N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide
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Overview
Description
N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with methoxyphenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide typically involves multiple steps. One common approach starts with the condensation of p-anisaldehyde with acetone and ammonium acetate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one. This intermediate is then methylated and oximated using hydroxylamine hydrochloride. The final step involves conjugation with substituted benzoyl chlorides in the presence of anhydrous potassium carbonate as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide involves its interaction with specific molecular targets. In biological systems, it may exert its effects by scavenging free radicals, thereby reducing oxidative stress. Additionally, its antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes or interfere with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds share a similar core structure and exhibit antioxidant and antimicrobial properties.
N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives: These compounds are used as hole-transporting materials in perovskite solar cells and have similar electronic properties.
Uniqueness
N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its triazine ring and fluorophenyl group contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H26FN7O3 |
---|---|
Molecular Weight |
503.5 g/mol |
IUPAC Name |
2-[[4,6-bis(4-methoxyanilino)-1,3,5-triazin-2-yl]amino]-N-(4-fluorophenyl)propanamide |
InChI |
InChI=1S/C26H26FN7O3/c1-16(23(35)29-18-6-4-17(27)5-7-18)28-24-32-25(30-19-8-12-21(36-2)13-9-19)34-26(33-24)31-20-10-14-22(37-3)15-11-20/h4-16H,1-3H3,(H,29,35)(H3,28,30,31,32,33,34) |
InChI Key |
LPKVAICVSNJNRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)F)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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